N-Methyl Phthalimide Substitution vs. Glutarimide-Containing IMiDs: Structural Pharmacophore Divergence
Methyl 4-((2-methyl-1,3-dioxoisoindolin-4-yl)carbamoyl)benzoate lacks the glutarimide ring that is essential for direct CRBN binding in thalidomide, lenalidomide, and pomalidomide. In thalidomide, the glutarimide moiety binds within the hydrophobic tri-tryptophan pocket of CRBN with a Ki of approximately 8.5 ± 0.8 µM as determined by thermophoresis-based assay, while phthalimide alone exhibits no measurable CRBN binding [1][2]. The N-methyl substitution on the phthalimide ring of the target compound further distinguishes it from the unsubstituted phthalimide used in classical IMiDs. This divergent pharmacophore profile means the target compound does not function as a standalone CRBN binder but rather as a modular precursor for conjugation to target-protein ligands, offering reduced risk of CRBN-mediated neosubstrate degradation during synthetic manipulation [2][3].
| Evidence Dimension | Presence of glutarimide pharmacophore required for CRBN binding |
|---|---|
| Target Compound Data | No glutarimide ring; N-methyl phthalimide core with 4-carbamoyl benzoate extension |
| Comparator Or Baseline | Thalidomide: glutarimide ring present; Ki for CRBN = 8.5 ± 0.8 µM (thermophoresis assay); Pomalidomide: glutarimide present; IC50 for CRBN engagement = 550 nM (NanoBRET in HEK293T cells) |
| Quantified Difference | Phthalimide alone shows no CRBN binding; target compound lacks glutarimide → no direct CRBN engagement expected at the phthalimide core level |
| Conditions | CRBN binding domain (human); thermophoresis-based affinity assay (thalidomide Ki); NanoBRET CRBN engagement assay in HEK293T cells (pomalidomide IC50) |
Why This Matters
The absence of the glutarimide pharmacophore eliminates intrinsic CRBN-dependent neosubstrate degradation activity, making this compound a cleaner synthetic intermediate for PROTAC assembly compared to pomalidomide-based precursors that retain IMiD activity.
- [1] Baud, M. G. J.; et al. Replacing the Phthalimide Core in Thalidomide with Benzotriazole. ChemRxiv 2022. Ki (thalidomide) = 8.5 ± 0.8 µM by thermophoresis-based assay against human CRBN TBD. View Source
- [2] BindingDB Entry BDBM50614095 (CHEMBL304572). Pomalidomide IC50 = 550 nM for CRBN engagement in HEK293T cells (NanoBRET assay). View Source
- [3] Chamberlain, P. P.; Cathers, B. E. Cereblon Modulators: Low Molecular Weight Inducers of Protein Degradation. Drug Discov. Today Technol. 2019, 31, 29–34. View Source
